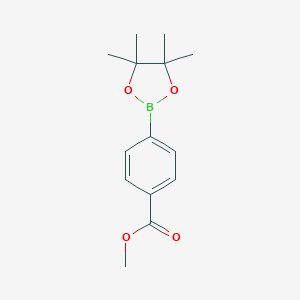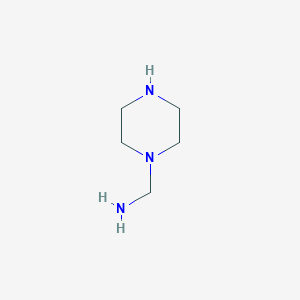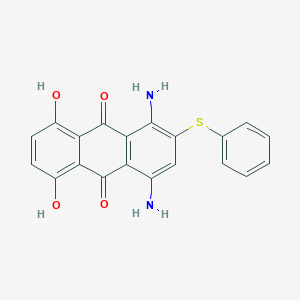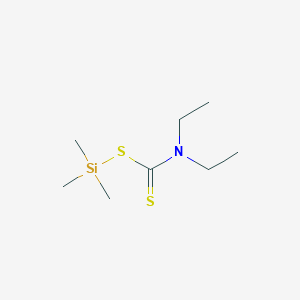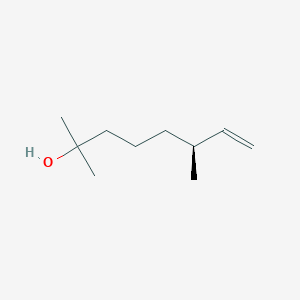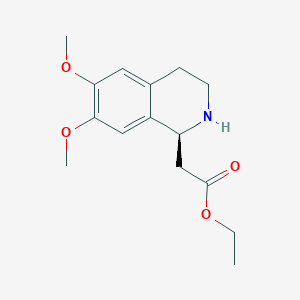
5-Allyl-2-phenoxyanisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Allyl-2-phenoxyanisole is a chemical compound that has gained attention in scientific research due to its potential as an effective insecticide. This compound has been found to have a unique mechanism of action that targets the central nervous system of insects, making it a promising alternative to traditional insecticides. In
Mechanism of Action
The mechanism of action of 5-Allyl-2-phenoxyanisole involves the inhibition of acetylcholinesterase, an enzyme that is critical for normal nervous system function in insects. This inhibition leads to the accumulation of acetylcholine, a neurotransmitter, which causes hyperstimulation of the nervous system and ultimately leads to paralysis and death of the insect.
Biochemical and Physiological Effects:
In addition to its effects on the nervous system, 5-Allyl-2-phenoxyanisole has been found to have other biochemical and physiological effects. Studies have shown that this compound can disrupt the metabolism of insects, leading to decreased energy production and ultimately death. Additionally, 5-Allyl-2-phenoxyanisole has been found to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 5-Allyl-2-phenoxyanisole in lab experiments is its effectiveness against a wide range of insect species. This makes it a versatile tool for studying insect physiology and behavior. However, there are also limitations to its use, including the potential for non-specific effects on other enzymes and the need for careful handling due to its toxicity.
Future Directions
There are many potential future directions for research on 5-Allyl-2-phenoxyanisole. One area of interest is the development of new formulations and delivery methods that can improve its efficacy and reduce its toxicity. Additionally, there is a need for further studies on the potential use of this compound as an antimicrobial agent and its effects on non-target organisms. Finally, research on the potential use of 5-Allyl-2-phenoxyanisole in the development of new insecticides and antibiotics is an exciting area of exploration.
Synthesis Methods
The synthesis of 5-Allyl-2-phenoxyanisole involves a multi-step process that begins with the reaction of allyl bromide with sodium phenoxyacetate. This reaction produces the intermediate compound, 2-phenoxyallyl acetate, which is then reacted with anisole in the presence of a base catalyst to yield 5-Allyl-2-phenoxyanisole. This synthesis method has been optimized to produce high yields of pure compound with minimal impurities.
Scientific Research Applications
5-Allyl-2-phenoxyanisole has been extensively studied for its potential as an insecticide. It has been found to be effective against a wide range of insect species, including mosquitoes, flies, and beetles. Additionally, this compound has shown promise as an environmentally friendly alternative to traditional insecticides, as it has a low toxicity to mammals and other non-target organisms.
properties
CAS RN |
18738-93-7 |
|---|---|
Product Name |
5-Allyl-2-phenoxyanisole |
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
2-methoxy-1-phenoxy-4-prop-2-enylbenzene |
InChI |
InChI=1S/C16H16O2/c1-3-7-13-10-11-15(16(12-13)17-2)18-14-8-5-4-6-9-14/h3-6,8-12H,1,7H2,2H3 |
InChI Key |
JXCFPQRFQYEEGF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CC=C)OC2=CC=CC=C2 |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OC2=CC=CC=C2 |
Other CAS RN |
18738-93-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







